1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Application 1: Antimicrobial and Anticonvulsant Screening
- Summary of the Application: This compound has been used in the synthesis of a small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles . These derivatives have been screened for their antimicrobial and anticonvulsant activities .
- Results or Outcomes: Among the derivatives, certain compounds have shown very strong activity against Candida spp. with MIC (Minimum Inhibitory Concentration) values ranging from 1.95 to 15.62 mg/ml . Some of these compounds also showed strong activity against some strains of Candida spp. isolated from clinical materials, with MIC values ranging from 0.98 to 15.62 mg/ml . Additionally, certain compounds were found to be active against Gram-positive bacteria with MIC values ranging from 7.81 to 62.5 mg/ml . In terms of anticonvulsant activity, certain compounds demonstrated statistically significant anticonvulsant activity in the pentylenetetrazole model, and some showed protection in the 6-Hz psychomotor seizure model .
Application 2: Synthesis of Piperidinamine Derivatives
- Summary of the Application: The compound “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate” is a derivative of “1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine”. It is used in the synthesis of various pharmaceutical compounds .
Application 3: Synthesis of Piperidinamine Derivatives
Safety And Hazards
properties
IUPAC Name |
2-(thian-4-yl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-1-4-10-11(8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJROMLNYGPPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.